Barium permanganate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Barium permanganate appears as a purplish colored crystalline solid. Noncombustible, but accelerates burning of combustible material. Finely divided combustible materials may be explosive. May spontaneously ignite on contact with combustible liquids. Contact with sulfuric acid may result in fires or explosions. Used as a disinfectant and to make other permanganates.

科学研究应用

Chemical Properties and Preparation

Barium permanganate is characterized by its deep purple color and strong oxidizing properties. It can be synthesized through the reaction of barium manganate with sulfuric acid, resulting in the formation of permanganic acid and this compound crystals . The typical synthesis involves:

- Reactants : Barium manganate (BaMnO₄) and sulfuric acid (H₂SO₄).

- Reaction Conditions : The mixture is stirred and refluxed to facilitate the reaction.

- Product Isolation : The resultant this compound is filtered and dried.

Analytical Chemistry

This compound is used as a reagent in titrations due to its strong oxidizing capabilities. It can quantitatively oxidize various substances, making it useful for determining the concentration of reducing agents in solutions.

- Case Study : In a study analyzing the oxidation of organic compounds, this compound was employed to assess the levels of phenolic compounds in wastewater samples. The results demonstrated its effectiveness in quantifying these pollutants, highlighting its utility in environmental monitoring .

Organic Synthesis

In organic chemistry, this compound serves as an oxidizing agent in various reactions. It can convert alcohols to carbonyl compounds and oxidize thiols to disulfides.

- Data Table: Oxidation Reactions Using this compound

| Substrate Type | Product Type | Reaction Conditions |

|---|---|---|

| Alcohols | Carbonyl Compounds | Aqueous solution, room temp |

| Thiols | Disulfides | Acidic medium |

| Hydroquinone | p-Benzoquinone | Aqueous solution |

- Case Study : A research article detailed the use of this compound for the selective oxidation of alcohols to aldehydes under mild conditions, showcasing its efficiency in organic synthesis .

Environmental Applications

This compound has been explored for its potential in treating contaminated water by oxidizing organic pollutants. Its strong oxidizing properties enable it to break down complex organic molecules into less harmful substances.

- Case Study : In a field study, this compound was applied to treat groundwater contaminated with chlorinated solvents. The results indicated a significant reduction in contaminant levels, demonstrating its effectiveness as an environmental remediation agent .

Industrial Uses

While not as common as other barium compounds, this compound finds niche applications in industries requiring strong oxidizers. It can be used in specialized formulations for chemical processes that necessitate controlled oxidation.

- Data Table: Industrial Applications of this compound

| Industry | Application |

|---|---|

| Chemical Manufacturing | Oxidizing agent in synthesis |

| Wastewater Treatment | Remediation of organic pollutants |

属性

CAS 编号 |

7787-36-2 |

|---|---|

分子式 |

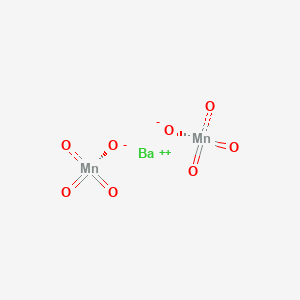

Ba(MnO4)2 BaMn2O8 |

分子量 |

375.2 g/mol |

IUPAC 名称 |

barium(2+);dipermanganate |

InChI |

InChI=1S/Ba.2Mn.8O/q+2;;;;;;;;;2*-1 |

InChI 键 |

YFFSWKZRTPVKSO-UHFFFAOYSA-N |

SMILES |

[O-][Mn](=O)(=O)=O.[O-][Mn](=O)(=O)=O.[Ba+2] |

规范 SMILES |

[O-][Mn](=O)(=O)=O.[O-][Mn](=O)(=O)=O.[Ba+2] |

颜色/形态 |

Brownish-violet to black crystals Dark purple crystals |

密度 |

3.77 at 68 °F (USCG, 1999) 3.77 g/cu cm |

熔点 |

200 °C (decomposes) |

Key on ui other cas no. |

7787-36-2 |

物理描述 |

Barium permanganate appears as a purplish colored crystalline solid. Noncombustible, but accelerates burning of combustible material. Finely divided combustible materials may be explosive. May spontaneously ignite on contact with combustible liquids. Contact with sulfuric acid may result in fires or explosions. Used as a disinfectant and to make other permanganates. |

溶解度 |

62.5 g/100 g water at 20 °C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。